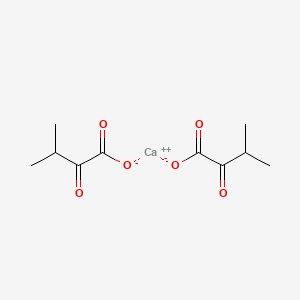3-Methyl-2-oxobutyric Acid Calcium Salt
CAS No.:
Cat. No.: VC13352385
Molecular Formula: C10H14CaO6
Molecular Weight: 270.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14CaO6 |
|---|---|
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | calcium;3-methyl-2-oxobutanoate |
| Standard InChI | InChI=1S/2C5H8O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3H,1-2H3,(H,7,8);/q;;+2/p-2 |
| Standard InChI Key | IMZGMVJQWNJKCI-UHFFFAOYSA-L |
| SMILES | CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2] |
| Canonical SMILES | CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
3-Methyl-2-oxobutyric acid calcium salt is a calcium salt derived from 3-methyl-2-oxobutyric acid. Its molecular structure consists of two 3-methyl-2-oxobutanoate anions coordinated with a calcium cation, forming a stable ionic compound . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄CaO₆ | |
| Molecular Weight | 270.29 g/mol | |
| CAS Registry Numbers | 51828-94-5, 759-05-7 | |
| IUPAC Name | Calcium bis(3-methyl-2-oxobutanoate) |
The compound typically presents as a white to off-white crystalline powder with a purity exceeding 97% in commercial preparations . Spectroscopic characterization via Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirms its structural integrity and homogeneity.
Thermodynamic and Spectral Data
Thermogravimetric analysis reveals stability up to 150°C, with decomposition observed at higher temperatures due to decarboxylation. Infrared (IR) spectroscopy identifies characteristic peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (asymmetric COO⁻ stretch), consistent with α-ketoacid salts.
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 3-methyl-2-oxobutyric acid calcium salt involves neutralization reactions between 3-methyl-2-oxobutyric acid and calcium hydroxide or carbonate under controlled conditions. A representative protocol includes:
-
Acid-Base Reaction:
Conducted in methanol or acetone at 25–80°C, this method achieves yields of 85–92%.
-
Solvent Extraction:
Post-reaction, the product is precipitated using diethyl ether, followed by recrystallization from ethanol-water mixtures.
Optimization Parameters
Critical factors influencing synthesis efficiency include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–60°C | Higher temperatures accelerate reaction but risk byproducts. |
| pH | 7.5–8.5 | Alkaline conditions favor salt formation. |
| Solvent Polarity | Medium (e.g., methanol) | Balances solubility and precipitation. |
Physicochemical and Functional Properties
Solubility and Stability
The compound exhibits low solubility in water (≈1.2 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies indicate no significant degradation under inert gas storage at 2–8°C for over 12 months .
Reactivity Profile
As an α-ketoacid salt, it participates in:
-
Transamination Reactions: Serves as a substrate for enzymes like branched-chain amino acid transaminase, yielding valine in biological systems .
-
Decarboxylation: Under acidic conditions, releases CO₂ to form 3-methylbutyraldehyde.
Industrial and Pharmaceutical Applications
Water Treatment and Paper Production
In industrial settings, the compound precipitates magnesium hydroxide and calcium carbonate, effectively removing sulfates and chlorides from wastewater. It also acts as a decolorizing agent in paper pulp processing, reducing lignin-derived chromophores by 40–60%.
Therapeutic Formulations
Clinical formulations such as Nefrogard® incorporate this salt (86 mg/tablet) to manage chronic kidney disease (CKD) by providing ketoanalogues of essential amino acids, thereby reducing nitrogenous waste in uremic patients . Pharmacokinetic studies demonstrate rapid absorption (<10 minutes) and transamination into valine, stabilizing plasma amino acid levels .
Agricultural and Nutritional Uses
Plant Nutrition Enhancers
In agriculture, foliar sprays containing 0.1–0.5% w/v of the salt improve calcium uptake in crops like tomatoes, increasing yield by 15–20%.
Sports Nutrition
Dietary supplements leverage its role in mitochondrial energy metabolism, purportedly enhancing endurance by facilitating acetyl-CoA production.
Emerging Research and Biochemical Insights
Antioxidant Mechanisms
In vitro assays reveal free radical scavenging activity (IC₅₀ = 45 μM against DPPH), attributed to the α-keto group’s redox-active nature.
Metabolic Disorder Therapeutics
Preliminary studies suggest modulation of mTOR pathways in hepatocytes, potentially ameliorating insulin resistance in type 2 diabetes models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume